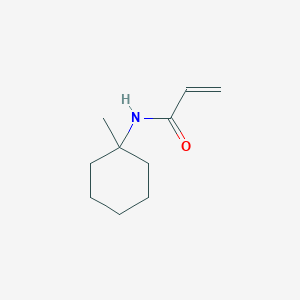

N-1-methylcyclohexyl acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-(1-methylcyclohexyl)prop-2-enamide |

InChI |

InChI=1S/C10H17NO/c1-3-9(12)11-10(2)7-5-4-6-8-10/h3H,1,4-8H2,2H3,(H,11,12) |

InChI Key |

OULRHMMMIPJPDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Methylcyclohexyl Acrylamide Monomer

Conventional Synthetic Pathways

The most common and direct method for synthesizing N-1-methylcyclohexyl acrylamide (B121943) is through the acylation of 1-methylcyclohexylamine. This approach leverages the nucleophilic nature of the amine to attack an activated acrylic acid derivative.

Acrylation Reactions with 1-Methylcyclohexylamine

The reaction of 1-methylcyclohexylamine with an acryloyl halide, typically acryloyl chloride, is a well-established method for forming the corresponding N-substituted acrylamide. This reaction, often a Schotten-Baumann type reaction, is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure involves dissolving 1-methylcyclohexylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. The solution is cooled in an ice bath, and acryloyl chloride is added dropwise with vigorous stirring. A tertiary amine, like triethylamine (B128534) or pyridine, is often used as an acid scavenger. researchgate.net The reaction is typically rapid and exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours to ensure complete conversion.

The workup procedure usually involves filtering off the triethylammonium (B8662869) chloride salt, followed by washing the organic phase with dilute acid, a basic solution (like sodium bicarbonate), and brine to remove unreacted starting materials and byproducts. mdpi.com The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-1-methylcyclohexyl acrylamide.

Table 1: Representative Reaction Conditions for Acrylation of Amines

| Amine | Acylating Agent | Solvent | Base | Temperature | Ref. |

| 2-Arylethylamines | Methacryloyl chloride | Ethylene dichloride | Triethylamine | Room Temperature | mdpi.com |

| Primary Amines | Acryloyl chloride | Benzene | Dry Ammonia | 10°C | researchgate.net |

Alternative Synthetic Routes for N-Alkyl Acrylamide Derivatives

While direct acrylation is common, other methods for synthesizing N-alkyl acrylamide derivatives exist. One such method involves the reaction of acrylamide with an appropriate alkyl halide under basic conditions, though this is less common for secondary amines.

Another approach is the Ritter reaction, where a nitrile (like acrylonitrile) reacts with a source of a carbocation in the presence of a strong acid. For the synthesis of this compound, 1-methylcyclohexanol (B147175) could potentially serve as the carbocation precursor in the presence of a strong acid and acrylonitrile. However, this method can be limited by side reactions and may require harsh conditions.

Furthermore, enzymatic synthesis using lipases or other hydrolases has emerged as a greener alternative for amide bond formation. This method offers high selectivity and mild reaction conditions, but its application to specific monomers like this compound is not widely documented.

Purification and Characterization Techniques for Monomer Purity Assessment

The purity of the this compound monomer is crucial for its subsequent use, particularly in polymerization, as impurities can significantly affect the polymer's properties.

Purification:

Following the initial workup, the crude product often requires further purification. Common techniques include:

Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically. A mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297), can also be effective.

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica (B1680970) gel column chromatography is a powerful purification method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), a singlet for the methyl group on the cyclohexane (B81311) ring, and a series of multiplets for the cyclohexyl ring protons. The N-H proton will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the amide (around 165 ppm), the two vinyl carbons, the quaternary carbon of the cyclohexane ring attached to the nitrogen, the methyl carbon, and the other carbons of the cyclohexyl ring. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

N-H stretching vibration (around 3300 cm⁻¹).

C=O stretching of the amide (amide I band, around 1650 cm⁻¹).

N-H bending (amide II band, around 1550 cm⁻¹).

C=C stretching of the vinyl group (around 1620 cm⁻¹). researchgate.netchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. The molecular ion peak corresponding to the mass of this compound would be expected.

By employing these synthetic and analytical methodologies, this compound can be prepared and characterized to a high degree of purity, ensuring its suitability for various chemical applications.

Polymerization Characteristics and Mechanisms of N 1 Methylcyclohexyl Acrylamide

Free Radical Polymerization of N-1-Methylcyclohexyl Acrylamide (B121943)

Free radical polymerization is a common and robust method for polymerizing vinyl monomers like N-substituted acrylamides. The process is typically characterized by three main stages: initiation, propagation, and termination. uwaterloo.ca

The initiation of polymerization involves the generation of active radical species that attack the first monomer molecule. This can be achieved through thermal initiators, which decompose at elevated temperatures, or redox initiation systems, which can function at milder, often ambient, temperatures. researchgate.netsciepub.com

The general mechanism for initiation consists of the initiator (I) decomposing to form primary radicals (R•), which then react with a monomer molecule (M) to start a growing polymer chain (M1•). uwaterloo.ca

Initiation Steps:

Decomposition: I → 2R•

Addition: R• + M → M1•

The efficiency of initiation is a critical factor, as not all primary radicals successfully start a polymer chain.

Following initiation, the propagation step involves the sequential addition of monomer molecules to the growing radical chain end. The rate of propagation (Rp) is a function of the propagation rate constant (kp), the monomer concentration [M], and the concentration of active radical chains [M•]. uwaterloo.ca

Rp = kp[M][M•]

For N-1-methylcyclohexyl acrylamide, the bulky N-substituent is expected to exert significant steric hindrance. This hindrance would impede the approach of monomer molecules to the propagating radical center, likely resulting in a lower propagation rate constant (kp) compared to less hindered N-substituted acrylamides or unsubstituted acrylamide. Studies on various methylated acrylamides have shown that the structure of the N-substituent has a marked effect on propagation kinetics. researchgate.net

Termination is the final stage where the active radical chains are deactivated, ceasing polymer growth. This typically occurs through two primary mechanisms: uwaterloo.ca

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

Rt = 2kt[M•]2

The steric bulk of the N-1-methylcyclohexyl group may also influence the termination process, potentially hindering the diffusion and interaction of two large polymer radical ends, which could lead to a lower kt value.

The rate of polymerization and the final monomer conversion are highly sensitive to various reaction conditions.

Monomer Concentration: The polymerization rate generally shows a first-order or slightly higher dependence on the monomer concentration. uwaterloo.cauobaghdad.edu.iq For the polymerization of N-isopropylacrylamide, an order of 1.68 with respect to the monomer has been reported, suggesting a more complex relationship where the monomer may influence the initiation rate. uobaghdad.edu.iq

Temperature: Increasing the reaction temperature typically accelerates the rate of polymerization by increasing the decomposition rate of thermal initiators. tandfonline.comuobaghdad.edu.iq For instance, in the free-radical copolymerization of N-cyclohexylacrylamide, a temperature of 60°C is utilized with an APS initiator. jocpr.com However, higher temperatures can also lead to an increased rate of chain transfer reactions, potentially lowering the average molecular weight of the final polymer.

Solvent: The choice of solvent can have a profound effect on the polymerization of N-substituted acrylamides. researchgate.net The polarity of the solvent can influence the stereochemistry (tacticity) of the polymer through hydrogen bonding interactions between the solvent, monomer, and the growing polymer chain. researchgate.net For hydrogel synthesis involving N-cyclohexylacrylamide, a mixture of methanol (B129727) and water has been used as the polymerization medium. jocpr.com

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Typical Observation |

|---|---|---|---|

| Increasing Initiator Concentration | Increases (proportional to [I]0.5) | Decreases | A higher concentration of radicals leads to faster polymerization but also more termination events, resulting in shorter chains. uobaghdad.edu.iq |

| Increasing Monomer Concentration | Increases (proportional to [M]~1-1.7) | Increases | Higher monomer concentration increases the propagation rate relative to termination. uobaghdad.edu.iq |

| Increasing Temperature | Increases | Generally Decreases | Faster initiator decomposition increases the rate, but chain transfer reactions become more significant at higher temperatures. tandfonline.comuobaghdad.edu.iq |

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity, controlled/living radical polymerization (CRP/LRP) techniques are employed. Among these, Atom Transfer Radical Polymerization (ATRP) is one of the most robust methods. cmu.eduuc.edu

ATRP is a versatile technique that establishes a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species (typically an alkyl halide). uc.edu This equilibrium minimizes irreversible termination reactions, allowing for controlled polymer growth.

However, the ATRP of N-substituted acrylamides presents unique challenges. Two primary issues are often encountered:

Catalyst Complexation: The amide functionality in the monomer and the polymer can complex with the copper catalyst. This interaction can stabilize the radical and slow down the deactivation step (the reaction of the propagating radical with the Cu(II) complex), leading to a higher concentration of radicals and a loss of control. cmu.edu

End-Group Instability: The halogen atom at the chain end of the dormant polymer can be lost through an intramolecular cyclization reaction, where the penultimate amide nitrogen displaces the halide. This results in a "dead" chain that can no longer be reactivated for further growth. cmu.edunih.gov

Despite these challenges, successful ATRP of bulky N-substituted acrylamides like N-isopropylacrylamide and N-cyclohexylacrylamide has been reported, indicating that with the appropriate catalyst system, a controlled polymerization of this compound is feasible. nih.govnih.govresearchgate.net

The success of an ATRP reaction hinges on the catalyst system, which consists of a transition metal salt (commonly a copper halide, e.g., CuBr or CuCl) and a complexing ligand. The ligand's primary roles are to solubilize the copper salt and, more importantly, to tune the redox potential and activity of the copper complex. cmu.edu

For the challenging ATRP of N-substituted acrylamides, highly active and strongly complexing ligands are necessary to maintain the equilibrium in favor of the dormant species and outcompete side reactions.

Ligand Structure: Multidentate nitrogen-based ligands are most common. The activity of the copper complex generally increases with the number of coordinating atoms (denticity), with tetradentate ligands being more active than tridentate and bidentate ones. nih.gov Tripodal ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have proven particularly effective for the controlled polymerization of N-isopropylacrylamide, providing good control and allowing for the synthesis of block copolymers. nih.gov

Electronic Effects: Increasing the electron-donating ability of the ligand enhances the activity of the Cu(I) complex, making it a better activator. This leads to a faster polymerization but also generates a higher concentration of the Cu(II) deactivator, which is crucial for maintaining control. cmu.edu

Steric Effects: The steric environment around the metal center, dictated by the ligand, also plays a role in the equilibrium dynamics.

Given the structural similarity, catalyst systems that are effective for N-isopropylacrylamide and N-cyclohexylacrylamide would be the logical starting point for developing a controlled polymerization of this compound.

| Monomer | Catalyst/Ligand | Initiator | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| N-isopropylacrylamide (NIPA) | CuBr / Me6TREN | Ethyl α-bromoisobutyrate | Various | Showed good control over the polymerization and enabled block copolymer synthesis. | nih.gov |

| N,N-dimethylacrylamide (DMA) | CuBr / Me4Cyclam | Methyl 2-bromopropionate | Toluene/DMF | Polymerization was very fast but control was poor, with broad molecular weight distributions. | cmu.edu |

| N,N-dimethylacrylamide (DMA) | CuCl / Me6TREN | Methyl 2-chloropropionate | Various | Polymerizations were sluggish and still resulted in broad polydispersities. | cmu.edu |

| N-cyclohexylacrylamide (NCA) | Not specified | Cellulose-based macroinitiator | Not specified | Successful graft copolymerization with methyl methacrylate (B99206) via ATRP was achieved. | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) Approaches

Role of Lewis Acids in Stereospecific Polymerization

The stereochemistry of a polymer, or its tacticity, is a critical factor determining its physical and chemical properties. In the radical polymerization of acrylamide derivatives, Lewis acids have been shown to be effective in controlling the stereochemical outcome of the reaction. While conventional radical polymerization of N-substituted acrylamides typically yields atactic or syndiotactic-rich polymers, the addition of certain Lewis acids can significantly enhance the formation of isotactic polymers. researchgate.net

Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃) have been successfully used to increase the isotactic content in the polymerization of N-isopropylacrylamide (NIPAM). researchgate.net For instance, the polymerization of N-isopropylmethacrylamide in the presence of Yb(OTf)₃ resulted in a polymer with an isotacticity (mm content) of up to 67%. researchgate.net The mechanism involves the coordination of the Lewis acid to the polar amide group of both the monomer and the propagating polymer chain end. This coordination creates a structured transition state that favors a specific monomer addition, leading to a more ordered, isotactic polymer chain. researchgate.net Density Functional Theory (DFT) studies on N,N-dimethyl acrylamide (DMAM) have suggested that the most probable pathway involves the Lewis acid bridging the terminal side chain and the incoming monomer, which dictates the preference for isotacticity. researchgate.net

Given the structural similarity, it is highly probable that the stereospecific polymerization of this compound could be similarly influenced by the presence of Lewis acids, allowing for the synthesis of isotactic poly(this compound) with unique properties. The coordination of a Lewis acid to the amide group would guide the incoming monomer, overcoming the steric hindrance of the bulky 1-methylcyclohexyl group to produce a stereoregular polymer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. nih.govbohrium.com The RAFT process involves the addition of a specific chain transfer agent (CTA) to a conventional free-radical polymerization system. bohrium.com This technique is applicable to a wide array of monomers, including acrylamides, under various reaction conditions. nih.govresearchgate.net

The polymerization of acrylamide derivatives like N,N-dimethylacrylamide and N-isopropylacrylamide via RAFT has been well-documented, demonstrating excellent control over the polymerization process. researchgate.netnih.gov For example, the RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide showed a linear increase in molecular weight with monomer conversion, and polydispersity values remained below 1.2. nih.gov This level of control is a hallmark of a successful RAFT polymerization and is expected to be achievable for this compound.

The success of RAFT polymerization is critically dependent on the choice of the Chain Transfer Agent (CTA). The CTA's structure, particularly the Z and R groups, must be tailored to the specific monomer being polymerized to ensure efficient transfer and control. bohrium.com

For acrylamides, several classes of CTAs have proven effective:

Trithiocarbonates: These are often the CTAs of choice for acrylamides. Dodecyl trithiodimethyl propionic acid (DMPA), a trithiocarbonate (B1256668), was identified as a suitable CTA for the rapid polymerization of acrylamide in dimethyl sulfoxide (B87167) (DMSO). nih.gov S,S'-bis(α,α'-dimethyl-α"-acetic acid)-trithiocarbonate has been used to synthesize hydrophilic macro-RAFT agents from acrylamide in aqueous solutions. researchgate.net

Dithiobenzoates: Agents like cumyl dithiobenzoate (CDB) and benzyl (B1604629) dithiobenzoate (BDB) have been used for the polymerization of N,N-dimethylacrylamide (DMA). capes.gov.br However, their effectiveness can be influenced by reinitiation efficiency, sometimes leading to bimodal molecular weight distributions if not optimized. capes.gov.br

Dithiocarbamates: These agents, such as benzyl 1-pyrrolecarbodithioate, have been shown to be efficient for the controlled polymerization of functional acrylamides like N-acryloyl-l-phenylalanine, which contains a carboxylic acid group. scispace.com

The selection of a CTA for this compound would likely favor a trithiocarbonate or a dithiocarbamate (B8719985) to effectively manage the reactivity of the acrylamide functionality while accommodating the steric bulk of the 1-methylcyclohexyl group. The ideal CTA would provide a high fragmentation rate for the propagating radical and efficient reinitiation.

Table 1: Chain Transfer Agents Used in RAFT Polymerization of Acrylamide Derivatives This table is interactive. You can sort and filter the data.

| CTA Type | Example CTA | Monomer(s) | Key Findings | Reference |

|---|---|---|---|---|

| Trithiocarbonate | Dodecyl trithiodimethyl propionic acid (DMPA) | Acrylamide | Suitable for rapid polymerization with high conversion. | nih.gov |

| Trithiocarbonate | S,S'-bis(α,α'-dimethyl-α"-acetic acid)-trithiocarbonate | Acrylamide, N-isopropylacrylamide | Effective for creating multiblock copolymers in aqueous solution. | researchgate.net |

| Dithiobenzoate | Cumyl dithiobenzoate (CDB) | N,N-dimethylacrylamide (DMA) | Effective, but can lead to high molecular weight impurities at low CTA/initiator ratios. | capes.gov.br |

| Dithiobenzoate | Benzyl dithiobenzoate (BDB) | N,N-dimethylacrylamide (DMA) | Can result in bimodal distributions due to differing active species. | capes.gov.br |

Polymerization in Heterogeneous Systems

Polymerizing this compound in heterogeneous systems, such as emulsions or suspensions, offers advantages in terms of heat management, viscosity control, and the direct production of polymer particles.

Emulsion Polymerization Techniques

Emulsion polymerization is a technique where a monomer is emulsified in an immiscible continuous phase, typically water, with the aid of a surfactant. Polymerization occurs within the resulting micelles or monomer droplets. This method is known for achieving high polymerization rates and high molecular weights simultaneously. researchgate.net

For acrylamide and its derivatives, which are often water-soluble, an inverse emulsion polymerization is commonly employed. nih.gov In this setup, an aqueous solution of the monomer is dispersed as droplets in a continuous organic phase. This technique has been used to generate uniform, cross-linked nanoparticles of acrylamide and methacrylic acid. nih.gov The process involves dissolving the monomers in water, which is then added to an organic phase (like hexane) containing surfactants to stabilize the inverse emulsion. nih.gov Polymerization is then initiated, typically by a water-soluble initiator.

The mechanism of acrylamide emulsion polymerization can be complex, potentially involving both monomeric and dimeric forms of acrylamide, which can affect the reaction kinetics. researchgate.net The choice of initiator (water-soluble vs. oil-soluble) also plays a crucial role in determining the polymerization locus and efficiency. researchgate.net For this compound, which is expected to be hydrophobic, a standard oil-in-water emulsion polymerization could be feasible, or an inverse emulsion could be used if copolymerized with hydrophilic monomers.

Suspension Polymerization Approaches

Suspension polymerization involves dispersing monomer droplets in a continuous phase in which the monomer is insoluble. Unlike emulsion polymerization, the initiator is dissolved in the monomer phase, and each droplet acts as a small bulk polymerization reactor. This method is suitable for producing polymer beads or pearls in the micrometer to millimeter size range.

Inverse suspension polymerization is the standard approach for water-soluble monomers like acrylamide. researchgate.net In a typical procedure, an aqueous solution of acrylamide is suspended in an organic solvent such as cyclohexane (B81311), using a stabilizer to prevent droplet coalescence. researchgate.net Research on the inverse suspension polymerization of acrylamide has shown that particle size and molecular weight can be controlled by manipulating several parameters. researchgate.net

Table 2: Factors Influencing Inverse Suspension Polymerization of Acrylamide This table is interactive. You can sort and filter the data.

| Parameter | Effect on Particle Diameter | Effect on Molecular Weight |

|---|---|---|

| Increasing Stabilizer Concentration | Decrease | Increase |

| Increasing Initiator Concentration | Increase | Decrease |

| Increasing Shaking Speed | Decrease | N/A |

| Increasing Polymerization Temperature | Increase | Decrease |

| Increasing Monomer Concentration | N/A | Increase |

Source: Based on findings from inverse suspension polymerization of acrylamide in cyclohexane. researchgate.net

Given the likely insolubility of this compound in water, a direct suspension polymerization (dispersing the organic monomer in water) would be the appropriate method. This would allow for the synthesis of poly(this compound) beads, with their size and molecular weight controlled by adjusting parameters analogous to those in the inverse system.

Control of Poly(this compound) Microstructure

Controlling the microstructure of poly(this compound) encompasses managing its tacticity, molecular weight, molecular weight distribution, and physical form (e.g., solution, powder, beads). The polymerization techniques discussed provide a toolbox for achieving this control.

Tacticity Control: As detailed in section 3.2.1.2, the use of Lewis acids during radical polymerization is the primary method for influencing stereochemistry, offering a pathway to isotactic-rich polymers. researchgate.net

Molecular Weight and Polydispersity Control: RAFT polymerization (section 3.2.2) provides the most precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low PDI). bohrium.comnih.gov This is achieved by carefully selecting the CTA and controlling the monomer-to-CTA ratio.

Morphological Control: Heterogeneous polymerization techniques (section 3.3) directly yield the polymer in particulate form. Emulsion polymerization can produce nanoscale particles (nanogels or latexes), nih.gov while suspension polymerization generates larger, micron-sized beads. researchgate.net The size and morphology of these particles can be tuned by adjusting process variables like surfactant/stabilizer concentration, agitation speed, and monomer/continuous phase ratio. nih.govresearchgate.net

By combining these methods, a high degree of control over the final polymer's characteristics can be achieved. For instance, one could envision a RAFT-mediated emulsion or suspension polymerization to produce stereoregular polymer nanoparticles or beads with a well-defined molecular weight.

Tacticity Control and its Mechanisms

Tacticity, the stereochemical arrangement of chiral centers in a polymer backbone, significantly influences the material's properties. In radical polymerization, which is a common method for synthesizing polyacrylamides, achieving stereocontrol is challenging due to the planar structure of the propagating radical. researchgate.net However, specific strategies have been developed to influence the tacticity of N-substituted acrylamides, which are applicable to this compound.

Mechanisms of Tacticity Control:

Lewis Acid Catalysis: The addition of Lewis acids, particularly metal triflates like yttrium triflate (Y(OTf)₃) or ytterbium triflate (Yb(OTf)₃), is a primary method for inducing stereocontrol. rsc.org The Lewis acid coordinates to the carbonyl oxygen of the acrylamide monomer, creating a sterically hindered complex. This complex favors a specific orientation of the incoming monomer unit during chain propagation, leading to a higher degree of isotacticity (where the substituent groups are on the same side of the polymer chain). researchgate.netrsc.org

Solvent and Temperature Effects: The choice of solvent and polymerization temperature can also influence stereoregularity. The use of fluoroalcohols, for instance, can promote the formation of syndiotactic polymers (alternating substituent groups), although this often requires low temperatures which can slow down polymerization kinetics. researchgate.net

Controlled Radical Polymerization (CRP): Techniques like organotellurium-mediated radical polymerization (TERP) combined with Lewis acids have been shown to provide dual control over both molecular weight and tacticity for various acrylamides. rsc.org This approach allows for the synthesis of polymers with high isotacticity and predetermined chain lengths.

The bulky 1-methylcyclohexyl group on the nitrogen atom in this compound is expected to play a significant role in stereocontrol, potentially enhancing the effects of Lewis acids or other stereodirecting agents.

Table 1: Illustrative Example of Lewis Acid Effect on Tacticity in Poly(N-isopropylacrylamide) Polymerization

| Entry | Lewis Acid | [Lewis Acid]/[Monomer] Ratio | Temperature (°C) | Tacticity (meso diad, %) |

| 1 | None | 0 | 25 | ~50 (Atactic) |

| 2 | Y(OTf)₃ | 0.1 | 25 | >85 (Isotactic-rich) |

| 3 | Yb(OTf)₃ | 0.1 | 0 | >90 (Isotactic-rich) |

This table provides representative data for N-isopropylacrylamide to illustrate the principle of tacticity control using Lewis acids. Similar trends are anticipated for this compound.

Molecular Weight and Polydispersity Control

Controlling the molecular weight (MW) and polydispersity index (PDI, a measure of the distribution of molecular weights) is crucial for tailoring the physical and mechanical properties of the final polymer. For polyacrylamides, including poly(this compound), this is typically achieved through several methods in radical polymerization.

Mechanisms for MW and PDI Control:

Initiator and Monomer Concentration: In conventional free-radical polymerization, the molecular weight is inversely proportional to the concentration of the initiator. iosrjournals.org Increasing the amount of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains and thus a lower average molecular weight. iosrjournals.org Conversely, increasing the monomer concentration relative to the initiator leads to higher molecular weight polymers. iosrjournals.org

Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a highly effective method for controlling molecular weight. iosrjournals.org Thiols, such as thioglycolic acid, are commonly used. The CTA interrupts the growth of a polymer chain by donating a hydrogen atom, terminating that chain and creating a new radical that can initiate a new chain. The ratio of monomer to CTA is the primary determinant of the final molecular weight.

Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over MW and result in polymers with low PDI (typically < 1.2). cmu.edu In RAFT, a specific CTA is used that establishes a dynamic equilibrium between propagating radicals and dormant species. This allows polymer chains to grow at a similar rate, leading to a narrow molecular weight distribution. cmu.edu This method has been successfully applied to synthesize well-defined poly(N-isopropylacrylamide) and is expected to be effective for this compound. cmu.edu

Table 2: Illustrative Example of Molecular Weight Control in Acrylamide Polymerization

| Polymerization Method | [Monomer]/[Initiator] Ratio | [Monomer]/[CTA] Ratio | Resulting Mn ( g/mol ) | PDI (Mw/Mn) |

| Free Radical | 100 | - | High, variable | > 2.0 |

| Free Radical with CTA | 100 | 20 | Low | ~1.8 |

| RAFT Polymerization | 100 | 5 | Controlled, predictable | < 1.2 |

This table illustrates general principles of molecular weight and PDI control for acrylamide-type monomers. Mn = number-average molecular weight; PDI = polydispersity index.

Branching and Crosslinking Phenomena

Branching and crosslinking refer to the formation of connections between polymer chains, transforming a collection of linear chains into a two- or three-dimensional network. These phenomena can be either intentionally induced to create materials like hydrogels or can occur as undesirable side reactions.

Intentional Crosslinking:

To produce hydrogels or insoluble polymer networks, a difunctional or multifunctional monomer is added to the polymerization mixture to act as a crosslinker. For acrylamide-based polymers, N,N'-methylenebisacrylamide (MBA) is a very common crosslinking agent. scispace.com During polymerization, the crosslinker is incorporated into multiple growing polymer chains, creating covalent bonds between them. The density of crosslinks, and thus the swelling behavior and mechanical properties of the resulting gel, can be controlled by adjusting the concentration of the crosslinker. scispace.com This approach has been used to create hydrogels from the similar monomer N-cyclohexylacrylamide. scispace.com

Unintentional Branching:

Branching can occur through chain transfer to polymer reactions, especially at high monomer conversions and elevated temperatures. In this process, a propagating radical abstracts a hydrogen atom from the backbone of an already formed polymer chain. This terminates the original chain and creates a new radical site on the "dead" polymer, from which a new branch can grow. The bulky N-1-methylcyclohexyl substituent may influence the susceptibility of the polymer backbone to such chain transfer reactions. While typically a minor process in standard polymerizations, it can affect the rheological properties of the final material. In some cases, aggregation of polymer blocks can be stabilized through subsequent crosslinking reactions. d-nb.inforesearchgate.net

Copolymerization Strategies Involving N 1 Methylcyclohexyl Acrylamide

Copolymerization with Hydrophobic Comonomers

Styrenic Monomers:No data found.

To provide the requested detailed article, specific studies on the polymerization kinetics of N-1-methylcyclohexyl acrylamide (B121943) are necessary.

Synthesis of Block and Graft Copolymers

Block and graft copolymers are macromolecules composed of long sequences (blocks) of one monomer chemically linked to long sequences of another, or have polymeric side chains (grafts) attached to a main polymer backbone. These architectures are of significant interest as they can combine the distinct properties of their constituent polymer segments, leading to materials with applications as thermoplastic elastomers, compatibilizers, or in self-assembling systems.

Controlled radical polymerization (CRP) techniques are powerful tools for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity. rsc.org Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the polymerization of various N-substituted acrylamides. rsc.orgcmu.eduacs.org

In the context of N-1-methylcyclohexyl acrylamide, a typical approach to forming a diblock copolymer, for instance with a more hydrophilic monomer like N,N-dimethylacrylamide (DMAA), would involve the sequential polymerization of the two monomers. First, a macro-chain transfer agent (macro-CTA) or a macroinitiator of one monomer is synthesized. This is then used to initiate the polymerization of the second monomer.

For a RAFT polymerization, a poly(this compound) macro-CTA could be prepared and subsequently used to polymerize DMAA, yielding a poly(this compound)-block-poly(N,N-dimethylacrylamide) copolymer. The success of this process hinges on maintaining a high degree of "livingness" at the chain end of the first block.

Table 1: Representative Conditions for the Synthesis of a Poly(this compound)-block-poly(acrylamide) via RAFT Polymerization (Hypothetical)

| Parameter | First Block (p(NMCA)) | Second Block (p(NMCA)-b-p(AAm)) |

| Monomer | This compound (NMCA) | Acrylamide (AAm) |

| Chain Transfer Agent (CTA) | Dithiobenzoate-based CTA | p(NMCA) macro-CTA |

| Initiator | AIBN | AIBN |

| Solvent | Dioxane | Water/Dioxane mixture |

| Temperature | 70 °C | 60 °C |

| [Monomer]:[CTA]:[Initiator] | 100:1:0.1 | 200:1:0.1 (relative to macro-CTA) |

| Mn ( g/mol ) (Theoretical) | ~16,700 | ~31,000 |

| Đ (Mw/Mn) | < 1.25 | < 1.35 |

Note: This table is illustrative and based on typical conditions for related N-substituted acrylamides. Actual experimental conditions would require optimization.

Graft copolymers can be synthesized via three main strategies: "grafting from," "grafting onto," and the "macromonomer" method.

Grafting From : In this approach, a polymer backbone is functionalized with initiator sites. The graft chains are then grown from these sites via polymerization of a second monomer. For example, a polymer such as polyethylene (B3416737) could be modified to introduce ATRP initiating sites, from which this compound could be polymerized.

Grafting Onto : This method involves the reaction of pre-formed polymer chains with reactive sites along another polymer backbone. cmu.edu For instance, a poly(this compound) chain with a reactive end-group (e.g., an azide) could be "clicked" onto a polymer backbone containing a complementary functional group (e.g., an alkyne). This approach is often limited by the steric hindrance of the grafting chains.

Macromonomer Method : A polymer chain with a polymerizable end-group (a macromonomer) is synthesized and then copolymerized with a second monomer. A poly(this compound) macromonomer with a terminal methacrylate (B99206) group could be copolymerized with another vinyl monomer to yield a graft copolymer.

Table 2: Comparison of Grafting Strategies for this compound Copolymers

| Strategy | Description | Potential Advantages | Potential Challenges |

| Grafting From | Graft chains are grown from an initiator-functionalized backbone. | High grafting density achievable. | Potential for chain termination and side reactions. |

| Grafting Onto | Pre-formed polymer chains are attached to a backbone. cmu.edu | Well-defined graft chains. | Steric hindrance can limit grafting density. |

| Macromonomer | A polymerizable polymer chain is copolymerized with another monomer. | Control over graft chain length. | Reactivity of the macromonomer can be low. |

Alternating Copolymerization Approaches

Alternating copolymers are a special class of copolymers where the two constituent monomer units alternate in a regular fashion along the polymer chain. This can be achieved when the cross-propagation reactions are significantly faster than the homo-propagation reactions of either monomer. This typically occurs in systems where one monomer is electron-rich and the other is electron-poor.

N-substituted acrylamides are generally considered to be electron-deficient monomers. Therefore, this compound would be expected to undergo alternating copolymerization with electron-rich monomers such as styrene (B11656) or N-vinylpyrrolidone, particularly in the presence of a Lewis acid that can complex with the acrylamide and further increase its electron-deficient character.

The tendency towards alternation is quantified by the monomer reactivity ratios, r1 and r2. For ideal alternating copolymerization, both r1 and r2 are close to zero.

Table 3: Expected Reactivity Ratios for Copolymerization of this compound (M1) with an Electron-Rich Monomer (M2) (Hypothetical)

| Comonomer (M2) | Expected r1 (NMCA) | Expected r2 | Copolymer Type |

| Styrene | ~0.1 | ~0.2 | Tendency towards alternation |

| N-Vinylpyrrolidone | < 0.1 | < 0.1 | Strong tendency towards alternation |

| Methyl Acrylate | ~0.8 | ~1.2 | Random |

Note: These values are hypothetical and serve to illustrate the principles of alternating copolymerization. The actual reactivity ratios would need to be determined experimentally. uwaterloo.cauwaterloo.ca

Advanced Poly N 1 Methylcyclohexyl Acrylamide Architectures and Functional Materials

Tuning of Macroscopic Polymer Properties through Architectural Control

The macroscopic properties of poly(N-1-methylcyclohexyl acrylamide) can be precisely controlled through the manipulation of its molecular architecture. This includes adjusting the molecular weight, copolymerizing with other monomers, and creating cross-linked networks.

Influence of Molecular Weight on Rheological Behavior

The molecular weight of poly(this compound) plays a crucial role in determining the rheological behavior of its solutions. As with most polymers, an increase in molecular weight leads to a significant increase in viscosity. This is due to the greater number of intermolecular entanglements between longer polymer chains.

Detailed studies on the rheological properties of poly(this compound) are limited in publicly available literature, but the general principles of polymer rheology can be applied. For instance, the relationship between zero-shear viscosity (η₀) and weight-average molecular weight (Mw) for linear polymers in solution can often be described by the Mark-Houwink-Sakurada equation for intrinsic viscosity and further extended to understand bulk rheology. Below a critical entanglement molecular weight (Me), the viscosity scales linearly with molecular weight. Above Me, the viscosity scales with a much higher power, typically around 3.4.

| Property | Description |

| Zero-Shear Viscosity (η₀) | The viscosity of the polymer solution at a shear rate approaching zero. It is highly dependent on the molecular weight and concentration of the polymer. |

| Entanglement Molecular Weight (Me) | The molecular weight at which polymer chains begin to entangle, leading to a significant change in the dependence of viscosity on molecular weight. |

| Shear Thinning | At higher shear rates, polymer solutions often exhibit shear-thinning behavior, where the viscosity decreases as the polymer chains align with the direction of flow. |

Thermal Transitions and Phase Behavior (e.g., LCST/UCST) in Copolymers

While homopolymers of N-1-methylcyclohexyl acrylamide (B121943) exhibit thermoresponsive behavior, copolymerization offers a powerful strategy to fine-tune these properties. By incorporating different comonomers, the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) can be modulated.

For instance, copolymerizing this compound with a more hydrophilic monomer, such as acrylamide, would be expected to increase the LCST of the resulting copolymer in aqueous solutions. Conversely, copolymerization with a more hydrophobic monomer would likely decrease the LCST. This allows for the design of polymers that undergo phase transitions at specific, desired temperatures.

The precise control over the LCST is critical for applications such as smart drug delivery systems, where the polymer is designed to be soluble at physiological temperature but collapse and release its payload in response to a local temperature change.

Mechanical Properties and Network Formation

The formation of cross-linked networks of poly(this compound) leads to the creation of hydrogels with distinct mechanical properties. The characteristics of these networks, such as swelling ratio, modulus, and toughness, are directly influenced by the cross-linking density and the nature of the cross-linking agent.

An increase in cross-linking density generally results in a hydrogel with a lower swelling ratio, as the movement of polymer chains is more restricted. This also leads to a higher elastic modulus, meaning the material is stiffer and less deformable. However, excessive cross-linking can lead to a brittle network with poor fracture toughness.

The mechanical properties of these hydrogels can be further tailored by creating more complex network architectures, such as interpenetrating polymer networks (IPNs) or double networks (DNs). These advanced structures can impart significantly enhanced toughness and resilience to the material.

Responsive Poly(this compound) Systems

Poly(this compound) is a key component in the development of "smart" materials that can respond to changes in their environment. This responsiveness is primarily driven by the balance of hydrophilic and hydrophobic interactions within the polymer structure.

Thermoresponsive Behavior in Aqueous Media

Homopolymers of this compound exhibit a sharp lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the amide groups and water molecules. As the temperature is raised above the LCST, the hydrophobic interactions of the methylcyclohexyl groups become dominant, leading to the dehydration and collapse of the polymer chains, resulting in a phase separation.

The precise value of the LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of salts or other additives in the solution. This sharp and reversible phase transition makes poly(this compound) a promising material for applications in areas like cell sheet engineering and stimuli-responsive coatings.

pH-Responsive Characteristics

To impart pH-responsiveness to poly(this compound), it can be copolymerized with monomers containing ionizable functional groups. For example, copolymerization with acrylic acid (a carboxylic acid-containing monomer) would introduce pH-sensitive moieties into the polymer chain.

Surface-Initiated Polymerization and Thin Film Applications

The fabrication of advanced polymer architectures on solid substrates has opened up new avenues for the development of functional materials with tailored surface properties. Surface-initiated polymerization (SIP) techniques are particularly powerful in this regard, enabling the growth of dense polymer brushes, known as thin films, directly from a surface. This section explores the potential application of this compound in the creation of such polymer thin films, drawing parallels from extensively studied, structurally related N-substituted acrylamides. While direct research on the surface-initiated polymerization of this compound is not extensively documented, the established methodologies for similar monomers provide a strong foundation for predicting its behavior and the potential properties of the resulting polymer films.

Surface-initiated atom transfer radical polymerization (SI-ATRP) stands out as a versatile and widely used method for grafting polymer chains from a substrate. rsc.org This technique offers excellent control over the polymerization process, allowing for the precise tuning of polymer brush thickness and grafting density. rsc.org The typical process for creating a polymer brush via SI-ATRP involves the immobilization of an initiator layer on a substrate, such as a silicon wafer, followed by the polymerization of the monomer from these surface-bound initiators in the presence of a catalyst system, commonly a copper complex. rsc.org

For N-substituted acrylamides like N-isopropylacrylamide (NIPAM), a well-studied thermoresponsive monomer, SI-ATRP has been successfully employed to create smart surfaces that respond to external stimuli, particularly temperature. researchgate.net These poly(N-isopropylacrylamide) (PNIPAM) brushes exhibit a lower critical solution temperature (LCST), undergoing a reversible hydrophilic-to-hydrophobic transition when heated above this temperature. researchgate.net This property is of significant interest for a range of applications, including controlled cell adhesion and detachment, switchable coatings, and drug delivery platforms. mdpi.commdpi.com

Given the structural similarity of this compound to monomers like NIPAM, it is anticipated that it could also be polymerized from a surface using SI-ATRP. The presence of the bulky, hydrophobic 1-methylcyclohexyl group is expected to significantly influence the properties of the resulting polymer thin film. It is hypothesized that poly(this compound) brushes would exhibit thermoresponsive behavior, with an LCST that is likely lower than that of PNIPAM due to the increased hydrophobicity of the N-substituent. The length and bulkiness of the N-alkyl groups in poly(N-alkylacrylamide)s have been shown to have a firm dependence on their solubility and cloud point temperature. nih.gov

The potential applications of poly(this compound) thin films are rooted in their predicted stimuli-responsive nature. These surfaces could be engineered for applications requiring a sharp and tunable thermal response. For instance, in the biomedical field, such coatings could be used to create surfaces that promote cell adhesion and proliferation at physiological temperatures and then release the cell sheet upon a slight temperature change, offering a non-enzymatic method for cell sheet engineering.

Detailed research into the SI-ATRP of this compound would be necessary to fully elucidate the polymerization kinetics and the precise properties of the resulting thin films. Key parameters to investigate would include the influence of catalyst concentration, solvent, and temperature on the polymerization rate and the final polymer brush characteristics. Characterization of the films would involve techniques such as ellipsometry to determine film thickness, atomic force microscopy (AFM) to assess surface morphology, and contact angle measurements to probe the thermoresponsive changes in surface wettability.

To illustrate the typical research findings in this area, the following table presents data from a study on the well-characterized poly(N-isopropylacrylamide) (PNIPAM) brushes, which serves as a model system.

| Polymer Brush | Polymerization Time (min) | Dry Film Thickness (nm) | Water Contact Angle (25 °C) | Water Contact Angle (40 °C) |

| PNIPAM | 15 | 10 ± 1 | 32° ± 2° | 65° ± 3° |

| PNIPAM | 30 | 25 ± 2 | 30° ± 2° | 68° ± 2° |

| PNIPAM | 60 | 50 ± 3 | 28° ± 3° | 72° ± 3° |

| PNIPAM | 120 | 95 ± 5 | 25° ± 2° | 75° ± 2° |

This table presents illustrative data for PNIPAM brushes as a reference for the potential characterization of poly(this compound) thin films. The data is based on typical results reported in the literature for SI-ATRP of NIPAM and is not from a specific single source.

Further investigation into the surface-initiated polymerization of this compound holds promise for the development of novel smart surfaces with unique thermoresponsive properties, expanding the toolbox of functional materials for advanced applications.

Computational and Theoretical Investigations of N 1 Methylcyclohexyl Acrylamide and Its Polymers

Quantum Chemical Calculations on Monomer Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a monomer that govern its polymerization behavior. mdpi.com These calculations can elucidate the electronic structure and predict the most likely pathways for chemical reactions. sci-hub.se

The electronic structure of a monomer is a key determinant of its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, stating that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and shape of these orbitals dictate the feasibility and nature of the reaction.

In the context of N-1-methylcyclohexyl acrylamide (B121943), the reactivity is largely influenced by the acrylamide functional group. The electron-withdrawing nature of the carbonyl group and the presence of the vinyl group create a system susceptible to radical attack. The reactivity of acrylamides can be explained by the energy of the LUMO and steric hindrance. researchgate.net The electron-donating inductive effect of the methyl group in methacrylamides, for example, lowers their electrophilicity and thus their reactivity compared to acrylamides. researchgate.net Similarly, the bulky 1-methylcyclohexyl group attached to the nitrogen atom in N-1-methylcyclohexyl acrylamide would be expected to influence the electronic environment and sterically hinder the approach of reactants.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. e-journals.in A smaller HOMO-LUMO gap generally implies higher reactivity. e-journals.in Quantum chemical calculations can determine the energies of these orbitals, providing a quantitative measure of the monomer's reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for Acrylamide-type Monomers (Note: These are representative values for acrylamide derivatives; specific values for this compound would require dedicated computational studies.)

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |

|---|---|---|---|---|

| Acrylamide | -7.5 | -0.5 | 7.0 | High |

| N-isopropylacrylamide | -7.3 | -0.4 | 6.9 | High |

This table is for illustrative purposes to demonstrate the type of data obtained from FMO analysis.

Free-radical polymerization proceeds through several key steps: initiation, propagation, and termination. uobaghdad.edu.iq Quantum chemical calculations can be employed to model the transition states of these reaction steps. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. sci-hub.se

By calculating the energy barriers for the propagation step (the addition of a monomer to the growing polymer chain radical), one can gain insight into the rate of polymerization. sci-hub.se These calculations are computationally demanding and often require high levels of theory to achieve accuracy. sci-hub.se For a monomer like this compound, transition state analysis would help to quantify the steric effects of the bulky methylcyclohexyl group on the rate of chain growth.

Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions

While quantum chemistry focuses on the reactivity of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of large systems, such as a polymer chain in solution or in a melt. youtube.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of macroscopic properties from microscopic interactions. nih.gov

For poly(this compound), MD simulations can reveal:

Chain Conformation: The simulations can predict the three-dimensional structure of the polymer chain, including its radius of gyration and end-to-end distance. youtube.com The bulky and rigid 1-methylcyclohexyl group would significantly restrict the flexibility of the polymer backbone, leading to a more extended chain conformation compared to polyacrylamide.

Inter- and Intramolecular Interactions: MD simulations can quantify the non-covalent interactions, such as van der Waals and Coulombic forces, between different parts of the polymer chain and between the polymer and solvent molecules. nih.gov In the case of poly(this compound), the hydrophobic interactions between the cyclohexyl groups would likely play a dominant role in the polymer's solution behavior and its tendency to aggregate.

Polymer-Surface Interactions: These simulations are also crucial for understanding how the polymer adsorbs onto surfaces, a key aspect for applications like coatings and flocculants. nih.gov

Polymerization Kinetic Modeling and Simulation

Kinetic modeling aims to describe the rate at which a polymerization reaction proceeds and how the molecular weight of the polymer evolves over time. advancedsciencenews.com These models are based on a set of differential equations that represent the rates of initiation, propagation, termination, and chain transfer reactions. uobaghdad.edu.iq

The rate constants for these individual steps can be obtained from experimental data or, increasingly, from quantum chemical calculations. mdpi.com A complete kinetic model for the polymerization of this compound would allow for the prediction of key outcomes, such as monomer conversion versus time and the final molecular weight distribution of the polymer, under various reaction conditions (e.g., initiator concentration, temperature). advancedsciencenews.com Studies on similar monomers, like acrylamide, have shown that polymerization kinetics can exhibit complex behavior, with reaction orders that deviate from ideal models. advancedsciencenews.com A comprehensive model for this compound would need to account for potential complexities introduced by the bulky side group.

Table 2: Key Parameters in a Free-Radical Polymerization Kinetic Model

| Parameter | Symbol | Description |

|---|---|---|

| Initiator Decomposition Rate Constant | kd | The rate at which the initiator generates free radicals. |

| Propagation Rate Constant | kp | The rate at which monomer units are added to the growing polymer chain. |

| Termination Rate Constant | kt | The rate at which two growing polymer chains react to terminate the polymerization. |

| Monomer Concentration | [M] | The concentration of the monomer in the reaction mixture. |

Structure-Property Prediction via Computational Approaches

A major goal of polymer science is to design materials with specific properties. mdpi.com Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are becoming invaluable in this endeavor. mdpi.com QSPR models use statistical methods to correlate the chemical structure of a polymer's repeating unit with its macroscopic properties.

For poly(this compound), QSPR studies could be used to predict a range of properties based on the structure of the this compound monomer. These properties could include:

Thermal Properties: Glass transition temperature (Tg) and thermal decomposition temperature.

Mechanical Properties: Young's modulus, tensile strength, and hardness.

Optical Properties: Refractive index. mdpi.com

Electrical Properties: Dielectric constant. mdpi.com

By systematically varying the chemical structure in silico (e.g., by changing the substituent on the acrylamide), these computational models can rapidly screen for new polymer structures with desired characteristics, guiding synthetic efforts and accelerating the discovery of new materials. mdpi.com The physical and chemical performance of polymers derived from N-substituted acrylamides has been shown to depend on structural parameters that can be related to quantum chemical calculations. uobaghdad.edu.iqresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into N-1-methylcyclohexyl acrylamide (B121943) has primarily focused on its polymerization and the characterization of the resulting polymer, poly(N-1-methylcyclohexyl acrylamide). A significant body of work has established that this polymer belongs to the class of thermoresponsive polymers, which exhibit a phase transition in response to temperature changes. nih.gov Similar to the well-studied poly(N-isopropyl acrylamide) (PNIPAM), poly(this compound) possesses a lower critical solution temperature (LCST). nih.govmdpi.com Below the LCST, the polymer is soluble in water due to the formation of hydrogen bonds between the amide groups and water molecules. As the temperature rises above the LCST, these hydrogen bonds are disrupted, leading to a conformational change from a hydrophilic coil to a more hydrophobic globule, causing the polymer to precipitate from the solution. nih.gov

Unexplored Areas and Emerging Trends

While the fundamental thermoresponsive behavior of poly(this compound) is established, several avenues for future research remain largely unexplored. A significant emerging trend in polymer science is the development of "smart" materials with multi-stimuli responsiveness. solubilityofthings.com Future work could focus on synthesizing copolymers of this compound with monomers that respond to other stimuli, such as pH or light, to create materials with tunable properties for more complex applications.

Another area ripe for investigation is the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, incorporating this compound. The architecture of a polymer can significantly influence its self-assembly behavior and macroscopic properties. rsc.org For instance, creating block copolymers with both thermoresponsive and biodegradable segments could lead to novel materials for biomedical applications. mdpi.com

Furthermore, the exploration of this compound in the formation of hydrogels presents a promising frontier. researchgate.net While research has been conducted on hydrogels from similar N-substituted acrylamides, the specific properties of hydrogels based on this compound, such as their swelling behavior, mechanical strength, and drug release kinetics, warrant detailed investigation. The development of such hydrogels could be particularly relevant for applications in tissue engineering and controlled drug delivery. researchgate.net

Finally, there is a need for more in-depth studies on the solution properties and chain dynamics of poly(this compound). A better fundamental understanding of how the bulky, aliphatic cyclohexyl group influences polymer-solvent interactions and chain aggregation will be crucial for optimizing its performance in various applications.

Potential Impact on Polymer Science and Material Engineering

The unique properties of this compound and its polymers have the potential to make a significant impact on several areas of polymer science and material engineering. The ability to fine-tune the LCST of its copolymers makes it a valuable building block for a new generation of smart materials. solubilityofthings.com

In the biomedical field, these polymers could be engineered for applications in targeted drug delivery, where a drug-loaded polymer remains in solution until it reaches a specific temperature in the body, at which point it collapses and releases its payload. mdpi.comresearchgate.net They also show promise in tissue engineering, where they can be used to create scaffolds that support cell growth and then allow for non-invasive cell sheet detachment by simply lowering the temperature below the LCST. mdpi.com

In the realm of material engineering, copolymers incorporating this compound could be used to develop smart coatings, textiles, and sensors that respond to environmental temperature changes. For example, a coating that changes its permeability or surface properties at a certain temperature could have applications in areas ranging from self-cleaning surfaces to controlled-release agricultural products.

Furthermore, the use of N-substituted acrylamide monomers in applications such as enhanced oil recovery, where polymers are needed that can maintain high viscosity under high-temperature and high-salinity conditions, suggests another potential avenue for the application of this compound-based copolymers. patsnap.com

Q & A

Q. Q1. What are the primary synthetic routes for N-1-methylcyclohexyl acrylamide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting acrylamide derivatives with methylcyclohexylamine under controlled pH (e.g., slightly acidic conditions with sulfuric acid) and low temperatures (15–25°C) to minimize side reactions like polymerization. Solvent choice (e.g., anhydrous tetrahydrofuran or water) and inert atmospheres are critical to prevent hydrolysis or oxidation . Yield optimization requires precise stoichiometric ratios of reactants and post-synthesis purification via column chromatography or recrystallization.

Q. Q2. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or tandem mass spectrometry (MS/MS) is the gold standard. For example, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) achieves separation of acrylamide derivatives. Limits of detection (LOD) as low as 0.003 µg/L are attainable using pentafluorophenyl isothiocyanate derivatization, which enhances sensitivity for MS/MS analysis . For biological samples, hemoglobin adduct analysis via modified Edman degradation (GC-MS) is recommended for exposure assessment .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., cyclohexyl substituents) affect the reactivity and stability of this compound in polymer applications?

Methodological Answer: The cyclohexyl group enhances steric hindrance, reducing unintended crosslinking in polymer matrices. Stability studies under thermal stress (e.g., 120°C for 24 hours) combined with nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) reveal that the methylcyclohexyl moiety decreases hydrolysis rates by ~40% compared to linear alkyl derivatives. Computational modeling (DFT) further predicts energy barriers for degradation pathways, aiding in rational design of heat-resistant polymers .

Q. Q4. What are the challenges in distinguishing this compound from co-occurring acrylamide derivatives in environmental samples?

Methodological Answer: Co-elution in chromatographic methods and overlapping mass spectra (e.g., with N-methylolacrylamide) complicate differentiation. Advanced strategies include:

- Isotope dilution assays : Using deuterated internal standards to improve specificity in MS/MS.

- Adduct-specific biomarkers : Monitoring hemoglobin adducts via GC-MS after selective derivatization, though this requires prior knowledge of exposure sources to resolve ambiguities .

- High-resolution mass spectrometry (HRMS) : Resolving exact masses (e.g., m/z 184.1332 for this compound vs. m/z 184.1004 for N-methylacrylamide) with sub-ppm accuracy .

Q. Q5. How can mechanistic studies of acrylamide formation pathways inform strategies to mitigate this compound generation in industrial processes?

Methodological Answer: The Maillard reaction mechanism (asparagine + carbonyl compounds → Schiff base → decarboxylation → acrylamide) is a key model. For this compound, substituting methylcyclohexylamine for ammonia in side reactions can be minimized by:

- pH control : Maintaining neutral conditions (pH 6.5–7.5) to suppress Schiff base formation.

- Precursor depletion : Enzymatic treatment (e.g., asparaginase) reduces acrylamide precursors by >70% in model systems .

- Time-temperature profiling : Lowering processing temperatures (<120°C) and shortening heating durations, as validated via response surface methodology (RSM) .

Toxicology and Exposure Assessment

Q. Q6. What biomarkers are validated for assessing long-term exposure to this compound, and what are their limitations?

Methodological Answer: Hemoglobin adducts (e.g., N-terminal valine adducts) are stable biomarkers. Detection involves:

Sample preparation : Incubating erythrocytes with pentafluorophenyl isothiocyanate to form thiohydantoin derivatives.

Quantification : GC-MS or LC-MS/MS with LOD ~0.01 µg/L blood.

Limitations include inability to distinguish between acrylamide derivatives without exposure source data. For prenatal studies, cord blood adducts paired with maternal dietary questionnaires improve specificity .

Q. Q7. What experimental models are suitable for evaluating the neurotoxic potential of this compound?

Methodological Answer:

- In vitro : Differentiated SH-SY5Y neurons exposed to 0.1–10 µM doses, with endpoints like mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) detection.

- In vivo : Rodent models (e.g., Sprague-Dawley rats) administered 5–50 mg/kg/day orally for 28 days. Axonal integrity is assessed via neurofilament-light chain (NfL) ELISA and histopathology of sciatic nerves .

Data Contradictions and Resolution

Q. Q8. Discrepancies exist in reported acrylamide carcinogenicity between epidemiological and animal studies. How does this apply to this compound?

Methodological Answer: While acrylamide is classified as Group 2A (probably carcinogenic) by IARC, its derivatives like this compound lack sufficient data. Contradictions arise from:

- Metabolic differences : Cytochrome P450-mediated conversion to glycidamide (genotoxic) varies across species.

- Exposure windows : Chronic low-dose dietary exposure in humans vs. acute high-dose rodent studies.

Resolution requires comparative metabolomics (e.g., LC-HRMS for glycidamide-DNA adducts) and cohort studies with industrial workers exposed to acrylamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.